hDHODH-IN-5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

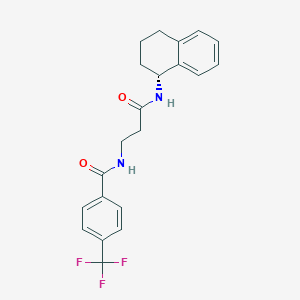

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[3-oxo-3-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]propyl]-4-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21F3N2O2/c22-21(23,24)16-10-8-15(9-11-16)20(28)25-13-12-19(27)26-18-7-3-5-14-4-1-2-6-17(14)18/h1-2,4,6,8-11,18H,3,5,7,12-13H2,(H,25,28)(H,26,27)/t18-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBJCCXHBDNQZSF-GOSISDBHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)NC(=O)CCNC(=O)C3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C2=CC=CC=C2C1)NC(=O)CCNC(=O)C3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2029049-77-0 | |

| Record name | N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]-3-{[4-(trifluoromethyl)phenyl]formamido}propanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Intricacies of Pyrimidine Synthesis Inhibition: A Technical Guide to hDHODH-IN-5's Mechanism of Action

For Immediate Release

Cambridge, MA – November 24, 2025 – In the landscape of targeted therapeutics, the inhibition of de novo pyrimidine synthesis presents a compelling strategy for combating proliferative diseases, including cancer and autoimmune disorders. This technical guide delves into the core mechanism of action of hDHODH-IN-5, a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH), the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthetic pathway. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's biological activity and the methodologies employed in its characterization.

Introduction: The Critical Role of hDHODH in Proliferating Cells

The de novo synthesis of pyrimidines is a fundamental metabolic pathway essential for the production of DNA, RNA, and other vital cellular components. In contrast to normal, quiescent cells which can utilize salvage pathways to recycle existing pyrimidines, rapidly dividing cells, such as cancer cells and activated lymphocytes, are heavily reliant on the de novo pathway to meet their high demand for nucleotide precursors.[1][2] This dependency creates a therapeutic window for inhibitors targeting key enzymes in this pathway.

Human dihydroorotate dehydrogenase (hDHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the oxidation of dihydroorotate to orotate.[1][2] This reaction is coupled to the mitochondrial electron transport chain via the reduction of ubiquinone.[3] By inhibiting hDHODH, compounds like this compound effectively starve proliferating cells of the necessary building blocks for nucleic acid synthesis, leading to cell cycle arrest and apoptosis.[4]

This compound: A Potent Inhibitor of Pyrimidine Biosynthesis

This compound, also known as ML390, has been identified as a potent inhibitor of human DHODH.[5] Its inhibitory action disrupts the pyrimidine synthesis pathway, thereby impeding the proliferation of cancer cells, particularly those of hematopoietic origin.

Quantitative Analysis of this compound Activity

The inhibitory potency of this compound has been quantified through enzymatic and cell-based assays. The half-maximal inhibitory concentration (IC50) against recombinant human DHODH and the half-maximal effective concentration (EC50) for inducing differentiation in acute myeloid leukemia (AML) cell lines are summarized below.

| Parameter | Value | Assay Type | Reference |

| IC50 (hDHODH) | 0.91 µM | Enzymatic Assay | [1][5][6][7] |

| EC50 (ER-HOX-GFP AML cells) | 3.6 µM | Cell Differentiation | [1] |

| EC50 (THP1 AML cells) | 2.7 µM | Cell Differentiation | [1] |

| EC50 (U937 AML cells) | 2.5 µM | Cell Differentiation | [1] |

Mechanism of Action: How this compound Inhibits Pyrimidine Synthesis

The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of hDHODH. This blockade has significant downstream effects on cellular metabolism and proliferation.

As depicted in Figure 1, this compound directly targets hDHODH, preventing the conversion of dihydroorotate to orotate. This enzymatic blockade leads to a depletion of the pyrimidine nucleotide pool, which is essential for DNA and RNA synthesis, thereby halting cell proliferation.

The binding of this compound to the enzyme has been elucidated through X-ray crystallography, revealing that it occupies the ubiquinone binding pocket. This competitive inhibition prevents the natural electron acceptor from binding, thus halting the catalytic cycle of the enzyme.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound. These protocols are based on the methods described in the primary literature.

hDHODH Enzyme Inhibition Assay

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of recombinant human DHODH.

Materials:

-

Recombinant human DHODH

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100

-

Substrate: L-dihydroorotic acid (DHO)

-

Co-substrate: Decylubiquinone

-

Indicator: 2,6-dichloroindophenol (DCIP)

-

Test Compound: this compound dissolved in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

Add the test compound dilutions and controls (DMSO vehicle) to the wells of a 96-well plate.

-

Add recombinant hDHODH enzyme solution to each well.

-

Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding a substrate mixture containing DHO, decylubiquinone, and DCIP.

-

Immediately monitor the decrease in absorbance at 600 nm over time using a microplate reader. The rate of DCIP reduction is proportional to hDHODH activity.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

-

Determine the IC50 value by fitting the dose-response curve using appropriate software.

Cell-Based Differentiation Assay (AML Cell Lines)

This assay assesses the ability of this compound to induce differentiation in acute myeloid leukemia (AML) cells.

Materials:

-

Human AML cell lines (e.g., THP1, U937, or engineered lines like ER-HoxA9-GFP)

-

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics

-

This compound dissolved in DMSO

-

Flow cytometer

-

Differentiation markers (e.g., CD11b antibody or an endogenous GFP reporter of differentiation)

Procedure:

-

Seed the AML cells in a multi-well plate at a specified density.

-

Treat the cells with a range of concentrations of this compound or DMSO as a vehicle control.

-

Incubate the cells for a defined period (e.g., 48-72 hours) under standard cell culture conditions.

-

For antibody staining, harvest the cells, wash, and stain with a fluorescently labeled antibody against a myeloid differentiation marker (e.g., CD11b).

-

Analyze the cells by flow cytometry to quantify the percentage of cells expressing the differentiation marker. For cell lines with a GFP reporter, quantify the percentage of GFP-positive cells.

-

Determine the EC50 value, the concentration at which 50% of the maximal differentiation is observed, by plotting the percentage of differentiated cells against the log of the inhibitor concentration.

Conclusion

This compound is a potent and specific inhibitor of human dihydroorotate dehydrogenase. Its mechanism of action, centered on the disruption of de novo pyrimidine synthesis, provides a strong rationale for its investigation as a therapeutic agent in diseases characterized by rapid cell proliferation, such as acute myeloid leukemia. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of drug discovery and development, facilitating further exploration of hDHODH inhibition as a promising therapeutic strategy.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Discovering Small Molecules that Overcome Differentiation Arrest in Acute Myeloid Leukemia - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Development of ML390: A Human DHODH Inhibitor That Induces Differentiation in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to hDHODH-IN-5: An Inhibitor of Human Dihydroorotate Dehydrogenase

For Researchers, Scientists, and Drug Development Professionals

Abstract

hDHODH-IN-5, also known as DHODH-IN-7 and ML390, is a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. By targeting hDHODH, this small molecule disrupts the production of essential building blocks for DNA and RNA synthesis, leading to cell cycle arrest and the induction of differentiation, particularly in rapidly proliferating cells such as those found in acute myeloid leukemia (AML). This technical guide provides a comprehensive overview of this compound, including its enzymatic target, mechanism of action, quantitative inhibitory data, detailed experimental protocols, and relevant structural information.

Enzymatic Target and Mechanism of Action

The primary enzymatic target of this compound is human dihydroorotate dehydrogenase (hDHODH) . This flavin-dependent mitochondrial enzyme catalyzes the fourth and rate-limiting step in the de novo pyrimidine synthesis pathway: the oxidation of dihydroorotate to orotate. This process is coupled to the mitochondrial electron transport chain via the reduction of ubiquinone to ubiquinol.

Inhibition of hDHODH by this compound leads to a depletion of the intracellular pyrimidine pool, which is essential for the synthesis of DNA and RNA. Rapidly dividing cells, such as cancer cells, are particularly dependent on the de novo pathway for pyrimidine synthesis and are therefore more susceptible to the effects of hDHODH inhibition. In the context of acute myeloid leukemia (AML), the inhibition of hDHODH by this compound has been shown to overcome differentiation blockade, inducing leukemic cells to mature into non-proliferating cell types.[1] The cellular effects of this compound can be rescued by the addition of exogenous uridine, which bypasses the enzymatic block by feeding into the pyrimidine salvage pathway.[1]

The following diagram illustrates the role of hDHODH in the de novo pyrimidine synthesis pathway and the point of inhibition by this compound.

References

An In-depth Technical Guide to the Discovery and Chemical Synthesis of hDHODH-IN-5 (ML390)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and biological characterization of hDHODH-IN-5, a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH). This molecule is also identified in scientific literature and commercial sources as ML390 and DHODH-IN-7.

Discovery of a Novel hDHODH Inhibitor

This compound (ML390) was identified through a high-throughput phenotypic screen designed to discover small molecules capable of inducing differentiation in acute myeloid leukemia (AML) cells. The screen utilized a murine cell line engineered to express a GFP reporter linked to the myeloid differentiation marker lysozyme, providing a fluorescent readout for cellular maturation. This approach led to the identification of two chemical scaffolds that were subsequently optimized for their differentiation-inducing activity, culminating in the discovery of ML390.

Genetic resistance studies and subsequent sequencing efforts unequivocally identified dihydroorotate dehydrogenase (DHODH) as the molecular target of ML390.[1][2][3] This was further confirmed by the observation that the well-characterized DHODH inhibitor, brequinar, phenocopied the effects of ML390 in these AML cell models.[1][2]

Mechanism of Action: Targeting Pyrimidine Biosynthesis for AML Differentiation

hDHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the conversion of dihydroorotate to orotate. This pathway is essential for the production of nucleotides required for DNA and RNA synthesis, which is particularly crucial for rapidly proliferating cells like cancer cells.[4][5] By inhibiting hDHODH, this compound depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and the induction of apoptosis. In the context of AML, this metabolic stress also triggers the differentiation of leukemic blasts into more mature myeloid cells.[6][7] The effects of this compound on AML cells can be rescued by the addition of exogenous uridine, which bypasses the enzymatic block and replenishes the pyrimidine pool, confirming the on-target activity of the compound.[2][6]

References

- 1. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of ML390: A Human DHODH Inhibitor That Induces Differentiation in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of ML390: A Human DHODH Inhibitor That Induces Differentiation in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells | Haematologica [haematologica.org]

- 7. researchgate.net [researchgate.net]

The Structure-Activity Relationship of Novel Human Dihydroorotate Dehydrogenase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of a series of 4-quinoline carboxylic acid derivatives as potent inhibitors of human dihydroorotate dehydrogenase (hDHODH). Human DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, making it a critical target for the development of therapeutics for autoimmune diseases, cancer, and viral infections. This document summarizes quantitative SAR data, details experimental protocols, and provides visual representations of key biological pathways and experimental workflows.

Core Structure-Activity Relationship Data

The following table summarizes the structure-activity relationship for a series of 4-quinoline carboxylic acid analogs. The inhibitory activity is presented as the half-maximal inhibitory concentration (IC50) against recombinant human DHODH. The data is based on the findings reported by Madak et al. (2018).[1][2][3][4]

| Compound | R1 | R2 | R3 | R4 | hDHODH IC50 (nM) |

| Brequinar (1) | F | H | CH3 | 2'-F-phenyl | 13 ± 2 |

| 3 | H | H | H | Cyclohexyl | 250 ± 110 |

| 4 | H | H | H | Cyclohexyl (Methyl ester) | >10000 |

| 11 | H | H | H | Phenyl | 110 ± 10 |

| 12 | H | H | H | 4'-F-phenyl | 60 ± 10 |

| 13 | H | H | H | 3'-F-phenyl | 80 ± 20 |

| 14 | H | H | H | 2'-F-phenyl | 100 ± 20 |

| 20 | F | H | H | Phenyl | 30 ± 5 |

| 21 | F | H | H | 4'-F-phenyl | 20 ± 3 |

| 22 | F | H | H | 3'-F-phenyl | 30 ± 5 |

| 23 | F | H | H | 2'-F-phenyl | 40 ± 8 |

| 35 | OCH3 | H | H | Phenyl | 70 ± 10 |

| 41 | H | F | H | 2'-pyridyl | 9.7 ± 1.4 |

| 43 | H | H | H | 3'-pyridyl | 26.2 ± 1.8 |

| 46 | H | H (N in quinoline at pos 7) | H | 2'-F-phenyl | 28.3 ± 3.3 |

Experimental Protocols

Human DHODH Enzyme Inhibition Assay

This protocol describes a common method for determining the in vitro inhibitory activity of compounds against hDHODH. The assay is based on the reduction of 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by hDHODH.[5][6][7][8]

Materials:

-

Recombinant human DHODH (hDHODH)

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100

-

L-Dihydroorotic acid (DHO)

-

Coenzyme Q10 (CoQ10)

-

2,6-dichloroindophenol (DCIP)

-

Test compounds dissolved in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of DHO in DMSO.

-

Prepare a stock solution of CoQ10 in DMSO.

-

Prepare a stock solution of DCIP in the assay buffer.

-

Dilute the recombinant hDHODH enzyme to the desired concentration in the assay buffer.

-

Prepare serial dilutions of the test compounds in DMSO.

-

-

Assay Protocol:

-

In a 96-well plate, add a small volume (e.g., 1-2 µL) of the test compound dilutions or DMSO (for control wells) to each well.

-

Add the diluted hDHODH enzyme solution to each well.

-

Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for the binding of the inhibitor to the enzyme.

-

Prepare a reaction mixture containing DHO, CoQ10, and DCIP in the assay buffer.

-

Initiate the enzymatic reaction by adding the reaction mixture to each well.

-

Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader. The rate of DCIP reduction is proportional to the hDHODH activity.

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each concentration of the test compound.

-

Normalize the data to the control wells (DMSO only, representing 100% activity) and wells with no enzyme (representing 0% activity).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).

-

Visualizations

Logical Workflow of a Structure-Activity Relationship (SAR) Study

Caption: A diagram illustrating the typical workflow of a structure-activity relationship (SAR) study in drug discovery.

De Novo Pyrimidine Biosynthesis Pathway and hDHODH Inhibition

Caption: A diagram of the de novo pyrimidine biosynthesis pathway highlighting the role of hDHODH.

References

- 1. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase (Journal Article) | OSTI.GOV [osti.gov]

- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3.6. In Vitro Activity Assay [bio-protocol.org]

- 8. arpi.unipi.it [arpi.unipi.it]

The Critical Role of hDHODH-IN-5 in the Suppression of DNA and RNA Synthesis: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of hDHODH-IN-5, a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH). The document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the inhibitor's mechanism of action, its impact on nucleotide synthesis, and the subsequent blockade of DNA and RNA production.

Executive Summary

This compound is a small molecule inhibitor targeting human dihydroorotate dehydrogenase (hDHODH), a critical enzyme in the de novo pyrimidine synthesis pathway. By inhibiting hDHODH, this compound effectively depletes the cellular pool of pyrimidines, which are essential building blocks for DNA and RNA. This mode of action makes this compound a compound of significant interest for therapeutic applications where rampant cell proliferation is a hallmark, such as in cancer, autoimmune disorders, and viral infections.[1][2] This guide will dissect the biochemical pathways affected by this compound, present available quantitative data, detail relevant experimental methodologies, and provide visual representations of the key processes.

The Central Role of hDHODH in Pyrimidine Synthesis

The de novo synthesis of pyrimidines is a fundamental cellular process required for the production of nucleotides.[3] Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in this pathway: the oxidation of dihydroorotate to orotate.[1][4] This reaction is uniquely linked to the mitochondrial electron transport chain.[3][4] The product, orotate, is a precursor for the synthesis of uridine monophosphate (UMP), which is subsequently converted to other pyrimidine nucleotides like cytidine triphosphate (CTP) and thymidine triphosphate (TTP) – essential for RNA and DNA synthesis, respectively.[1][4]

Rapidly proliferating cells, such as cancer cells, have a high demand for nucleotides to support DNA replication and transcription.[2][3] These cells are particularly dependent on the de novo pyrimidine synthesis pathway, making hDHODH an attractive therapeutic target.[1]

Mechanism of Action of this compound

This compound functions as a highly specific and potent inhibitor of hDHODH. It binds to the enzyme, likely at or near the ubiquinone binding site, and blocks its catalytic activity.[2] This inhibition prevents the conversion of dihydroorotate to orotate, leading to a significant reduction in the downstream production of pyrimidine nucleotides.[2] The resulting pyrimidine starvation has profound effects on cellular processes:

-

Inhibition of RNA Synthesis: The depletion of UTP and CTP, direct precursors for RNA, leads to a halt in transcription.[4]

-

Inhibition of DNA Synthesis: The scarcity of TTP and dCTP, derived from pyrimidine precursors, results in the arrest of DNA replication, primarily impacting cells in the S-phase of the cell cycle.[5]

This dual blockade of DNA and RNA synthesis ultimately leads to cell cycle arrest and can induce apoptosis in rapidly dividing cells.[6]

Quantitative Data

| Parameter | Description | Typical Values for Potent Inhibitors |

| IC50 | The half maximal inhibitory concentration, representing the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. | Low nanomolar (nM) to low micromolar (µM) range |

| Ki | The inhibition constant, indicating the binding affinity of the inhibitor to the enzyme. | Low nanomolar (nM) range |

| EC50 | The half maximal effective concentration, representing the concentration of a drug that gives half-maximal response in a cell-based assay. | Nanomolar (nM) to micromolar (µM) range |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize hDHODH inhibitors like this compound.

hDHODH Enzyme Inhibition Assay

Objective: To determine the in vitro potency of an inhibitor against purified hDHODH.

Principle: The activity of hDHODH is measured by monitoring the reduction of a dye, such as 2,6-dichloroindophenol (DCIP), which acts as an electron acceptor in place of ubiquinone. The rate of dye reduction is proportional to enzyme activity.

Protocol:

-

Reagents: Purified recombinant human DHODH, dihydroorotate (substrate), coenzyme Q10 or DCIP (electron acceptor), assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100).

-

Procedure: a. Prepare a serial dilution of this compound. b. In a 96-well plate, add the assay buffer, hDHODH enzyme, and the inhibitor at various concentrations. c. Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding. d. Initiate the reaction by adding the substrate (dihydroorotate) and the electron acceptor (DCIP). e. Immediately measure the decrease in absorbance of DCIP at 600 nm over time using a plate reader.

-

Data Analysis: Calculate the initial reaction velocities and plot them against the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

Cell Proliferation Assay

Objective: To assess the effect of the inhibitor on the growth of cancer cell lines.

Principle: The viability of cells is measured after treatment with the inhibitor for a specific duration. Common methods include MTS or MTT assays, which measure mitochondrial metabolic activity, or cell counting.

Protocol:

-

Cell Lines: Use rapidly proliferating cell lines (e.g., leukemia, lung cancer).

-

Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO). c. Incubate for a specified period (e.g., 72 hours). d. Add the MTS or MTT reagent and incubate according to the manufacturer's instructions. e. Measure the absorbance at the appropriate wavelength.

-

Data Analysis: Normalize the absorbance values to the vehicle control and plot them against the inhibitor concentration. Determine the EC50 value from the resulting dose-response curve.

Nucleotide Pool Analysis

Objective: To directly measure the impact of the inhibitor on intracellular pyrimidine nucleotide levels.

Principle: Liquid chromatography-mass spectrometry (LC-MS) is used to separate and quantify the levels of different nucleotides in cell extracts.

Protocol:

-

Cell Treatment: Treat cells with this compound at a concentration around its EC50 for various time points.

-

Extraction: a. Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS). b. Extract the metabolites using a cold solvent mixture (e.g., 80% methanol). c. Centrifuge to pellet the cell debris and collect the supernatant containing the metabolites.

-

LC-MS Analysis: a. Inject the metabolite extract into an LC-MS system. b. Separate the nucleotides using a suitable chromatography column (e.g., a HILIC column). c. Detect and quantify the mass of each nucleotide using a mass spectrometer.

-

Data Analysis: Compare the levels of pyrimidine nucleotides (UMP, UTP, CTP, TTP) in treated cells to those in untreated control cells.

Visualizing the Impact of this compound

The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.

References

- 1. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]

- 3. grokipedia.com [grokipedia.com]

- 4. A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A DHODH inhibitor increases p53 synthesis and enhances tumor cell killing by p53 degradation blockage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. portlandpress.com [portlandpress.com]

Navigating the Therapeutic Potential of hDHODH Inhibition in Autoimmune Diseases: A Technical Guide

Disclaimer: Initial searches for "hDHODH-IN-5" revealed conflicting and insufficient public data to create a comprehensive technical guide on this specific molecule. Evidence suggests this designation may be a misnomer on some commercial platforms for other compounds, such as DHODH-IN-7, or that multiple entities are inconsistently labeled. To fulfill the core requirements of this request for an in-depth technical guide, this document will focus on Brequinar , a potent and well-characterized human dihydroorotate dehydrogenase (hDHODH) inhibitor, as a representative agent for this therapeutic class in the context of autoimmune diseases.

Introduction: Targeting a Key Metabolic Pathway in Autoimmunity

Autoimmune diseases are characterized by an aberrant immune response against self-antigens, often driven by the hyperproliferation of autoreactive lymphocytes. A key metabolic pathway fueling this rapid cell division is the de novo synthesis of pyrimidines, essential building blocks for DNA and RNA. Human dihydroorotate dehydrogenase (hDHODH) is the fourth and rate-limiting enzyme in this pathway, making it a prime therapeutic target to modulate excessive immune responses.[1][2] By inhibiting hDHODH, the supply of pyrimidines to rapidly dividing lymphocytes is restricted, leading to cell cycle arrest and a dampening of the inflammatory cascade.[3] Brequinar is a potent inhibitor of hDHODH that has been extensively studied for its immunosuppressive properties.[2]

Mechanism of Action of Brequinar

Brequinar exerts its primary immunosuppressive effect through the potent and specific inhibition of hDHODH.[3][4] This enzyme is located on the inner mitochondrial membrane and catalyzes the oxidation of dihydroorotate to orotate, a crucial step in the de novo pyrimidine synthesis pathway.[1]

By blocking hDHODH, Brequinar leads to the depletion of the intracellular pyrimidine pool, which is essential for the synthesis of DNA and RNA in rapidly proliferating cells, such as activated T and B lymphocytes.[3][5] This cytostatic effect results in the inhibition of lymphocyte proliferation and the subsequent reduction in the production of inflammatory mediators.[3]

Some studies suggest that Brequinar may also have a secondary mechanism of action involving the inhibition of protein tyrosine phosphorylation, which could play a role in its immunomodulatory effects.[6]

Quantitative Data on Brequinar's Efficacy

The inhibitory potency of Brequinar has been quantified in various enzymatic and cell-based assays. The following tables summarize key quantitative data for Brequinar.

| Parameter | Value | Species/System | Reference |

| IC50 | ~20 nM | In vitro | [7] |

| IC50 | 10 nM | Recombinant human DHODH | |

| IC50 | 4.5 nM | Recombinant human DHODH (ΔTM) | [8] |

| IC50 | 2.1 nM | Human DHODH | [9] |

| EC50 | 0.078 µM | Antiviral activity (Yellow fever virus in A549 cells) | |

| EC50 | 0.078 µM | Antiviral activity (West Nile virus in A549 cells) | [7] |

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; ΔTM: Deletion in the transmembrane domain.

Experimental Protocols

hDHODH Enzyme Inhibition Assay (Spectrophotometric)

This protocol describes a common method to determine the in vitro inhibitory activity of a compound against hDHODH.

Principle: The assay measures the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate (DHO) by hDHODH. The decrease in absorbance at 600 nm, corresponding to the reduction of DCIP, is monitored.

Materials:

-

Recombinant human DHODH

-

L-Dihydroorotic acid (DHO)

-

2,6-dichloroindophenol (DCIP)

-

Coenzyme Q10 (CoQ10)

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)

-

DMSO

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare stock solutions of DHO, DCIP, and CoQ10 in DMSO.

-

Prepare serial dilutions of the test compound (e.g., Brequinar) and a positive control in DMSO.

-

Add 2 µL of the compound dilutions (or DMSO for control) to the wells of a 96-well plate.

-

Add 178 µL of the hDHODH enzyme solution (e.g., 20 nM in Assay Buffer) to each well.

-

Incubate the plate at room temperature for 15 minutes to allow for compound binding.

-

Prepare a reaction mix containing DHO, DCIP, and CoQ10 in Assay Buffer to achieve final concentrations of 200 µM, 120 µM, and 50 µM, respectively, in a 200 µL reaction volume.

-

Initiate the reaction by adding 20 µL of the reaction mix to each well.

-

Immediately measure the decrease in absorbance at 600 nm over time using a spectrophotometer.

-

Calculate the rate of reaction and determine the IC50 value of the test compound.[10]

Lymphocyte Proliferation Assay

This protocol outlines a method to assess the effect of a compound on lymphocyte proliferation.

Principle: Lymphocyte proliferation is a hallmark of an adaptive immune response. This assay measures the proliferation of lymphocytes in response to a mitogen (e.g., Phytohaemagglutinin - PHA) or a specific antigen. The incorporation of a labeled nucleoside, such as [3H]-thymidine, into the DNA of dividing cells is quantified as a measure of proliferation. Alternatively, metabolic assays using reagents like MTT can be used.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) isolated from whole blood.

-

RPMI 1640 medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.

-

Mitogen (e.g., PHA) or specific antigen.

-

Test compound (e.g., Brequinar).

-

[3H]-thymidine or MTT reagent.

-

96-well cell culture plate.

-

CO2 incubator.

-

Scintillation counter or spectrophotometer.

Procedure:

-

Isolate PBMCs from fresh blood using Ficoll-Paque density gradient centrifugation.

-

Resuspend the cells in complete RPMI 1640 medium and adjust the cell concentration.

-

Plate the cells in a 96-well plate at a density of approximately 1 x 10^5 cells per well.

-

Add serial dilutions of the test compound to the wells.

-

Stimulate the cells with a mitogen (e.g., PHA at 5 µg/mL) or a specific antigen. Include unstimulated and vehicle-treated controls.

-

Incubate the plate for 48-72 hours in a humidified CO2 incubator at 37°C.[7]

-

For the final 18 hours of incubation, add [3H]-thymidine to each well.

-

Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition of proliferation compared to the vehicle-treated control.

Pharmacokinetic Profile of Brequinar

Pharmacokinetic studies of Brequinar have been conducted in humans, providing insights into its absorption, distribution, metabolism, and excretion.

| Parameter | Value | Species | Reference |

| Terminal Half-life (t1/2) | 8.1 ± 3.6 hours | Human | [11] |

| Volume of Distribution (Vd) | 9.0 ± 2.9 L/m² | Human | [11] |

| Total Body Clearance | 19.2 ± 7.7 mL/min/m² | Human | [11] |

| Elimination Kinetics | Michaelis-Menten | Human | [4] |

Data from a Phase I clinical trial with a single daily i.v. bolus over a 5-day period.

Visualizations

Signaling Pathway

Caption: Brequinar inhibits hDHODH on the mitochondrial inner membrane.

Experimental Workflow

Caption: Workflow for evaluating hDHODH inhibitors.

Logical Relationship

Caption: Mechanism of Brequinar in autoimmune disease therapy.

Conclusion

Inhibition of hDHODH presents a compelling strategy for the treatment of autoimmune diseases by targeting the metabolic demands of hyperproliferating lymphocytes. Brequinar, as a potent and specific inhibitor of hDHODH, has demonstrated significant immunosuppressive effects in preclinical and clinical studies. Its well-defined mechanism of action, quantifiable efficacy, and established pharmacokinetic profile make it a valuable tool for research and a benchmark for the development of novel hDHODH inhibitors. The detailed protocols and conceptual frameworks provided in this guide offer a comprehensive resource for researchers and drug development professionals dedicated to advancing therapies for autoimmune disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, molecular modeling, and biological evaluation of acrylamide derivatives as potent inhibitors of human dihydroorotate dehydrogenase for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel mechanisms of brequinar sodium immunosuppression on T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phase I and pharmacokinetic study of brequinar sodium (NSC 368390) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Brequinar sodium: inhibition of dihydroorotic acid dehydrogenase, depletion of pyrimidine pools, and consequent inhibition of immune functions in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Control of lymphoproliferative and autoimmune disease in MRL-lpr/lpr mice by brequinar sodium: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. reactionbiology.com [reactionbiology.com]

- 10. benchchem.com [benchchem.com]

- 11. Phase I clinical and pharmacokinetic trial of Brequinar sodium (DuP 785; NSC 368390) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of hDHODH-IN-5 on Cancer Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the effects of human dihydroorotate dehydrogenase (hDHODH) inhibition on cancer cell proliferation, with a focus on the inhibitor hDHODH-IN-5. Dihydroorotate dehydrogenase is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells.[1] Inhibition of hDHODH presents a promising therapeutic strategy for cancer treatment. This document summarizes the key mechanisms of action of hDHODH inhibitors, including the induction of cell cycle arrest and apoptosis, and the modulation of critical signaling pathways. Detailed experimental protocols for assessing these effects are provided, along with a quantitative summary of the efficacy of various hDHODH inhibitors in different cancer cell lines.

Introduction to hDHODH as a Cancer Target

Human dihydroorotate dehydrogenase (hDHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines.[1] This pathway is crucial for the production of nucleotides required for DNA and RNA synthesis. While most normal cells can utilize the pyrimidine salvage pathway, many cancer cells are highly dependent on the de novo pathway to meet the demands of rapid proliferation.[1] This dependency makes hDHODH an attractive target for cancer therapy. Inhibition of hDHODH depletes the intracellular pyrimidine pool, leading to a halt in DNA replication and RNA synthesis, which in turn affects cell growth and viability.[2]

Mechanism of Action of hDHODH Inhibitors on Cancer Cells

Inhibition of hDHODH triggers a cascade of cellular events that collectively suppress cancer cell proliferation. The primary mechanisms include cell cycle arrest and the induction of apoptosis.

Cell Cycle Arrest

Numerous studies have demonstrated that hDHODH inhibitors induce cell cycle arrest, primarily at the S-phase or G2/M phase.[2][3] By limiting the availability of pyrimidines, these inhibitors stall DNA replication, a hallmark of the S-phase. This arrest prevents cancer cells from completing the cell division cycle, thereby inhibiting tumor growth. For instance, treatment with DHODH inhibitors has been shown to cause an accumulation of cells in the S-phase in melanoma, myeloma, and lymphoma cell lines.[1]

Induction of Apoptosis

Prolonged inhibition of pyrimidine biosynthesis through hDHODH blockade can lead to the activation of programmed cell death, or apoptosis. The depletion of essential nucleotides induces cellular stress, which can trigger the intrinsic apoptotic pathway. Evidence for this includes the upregulation of key apoptosis-related proteins such as cleaved PARP, cleaved caspase-3, and cleaved caspase-9 in acute myeloid leukemia (AML) cells following treatment with a DHODH inhibitor.[4] Knockout of the DHODH gene has also been shown to significantly increase apoptosis in HL60 and THP-1 AML cell lines.[4]

Signaling Pathways Modulated by hDHODH Inhibition

The anti-proliferative effects of hDHODH inhibitors are mediated through the modulation of key signaling pathways that regulate cell growth and survival. The p53 and c-Myc pathways are particularly significant in this context.

The p53 Pathway

The tumor suppressor protein p53 plays a crucial role in responding to cellular stress, including nucleotide deprivation. Inhibition of hDHODH can lead to the activation of p53, which in turn can induce cell cycle arrest or apoptosis.[2][5] Some studies have shown that DHODH inhibitors can increase the synthesis of p53.[5] Activated p53 can upregulate the expression of cell cycle inhibitors like p21, leading to cell cycle arrest.[6]

The c-Myc Pathway

The oncoprotein c-Myc is a key driver of cell proliferation and is often overexpressed in cancer. Interestingly, there is a regulatory link between c-Myc and hDHODH. DHODH inhibitors have been shown to downregulate the expression of c-Myc and its transcriptional targets.[1][7] This reduction in c-Myc activity contributes to the observed cell cycle arrest and anti-proliferative effects.[1][7]

Quantitative Analysis of hDHODH Inhibitor Efficacy

Table 1: IC50 Values of hDHODH Inhibitors in Cancer Cell Lines

| Inhibitor | Cell Line | Cancer Type | IC50 (nM) |

| Brequinar | Human DHODH | - | 5.2[8] |

| Indoluidin D | HL-60 | Acute Promyelocytic Leukemia | 4.4[9] |

| Indoluidin D | Jurkat | Acute T-cell Leukemia | 0.68[9] |

| Indoluidin D | A549 | Lung Carcinoma | 128[9] |

| Meds433 | K562 | Chronic Myeloid Leukemia | ~100 (from graph)[2] |

| Meds433 | CML-T1 | Chronic Myeloid Leukemia | ~100 (from graph)[2] |

Table 2: Apoptosis Induction by hDHODH Inhibition

| Cell Line | Treatment | Apoptosis Rate (%) |

| HL60 | DHODH Knockout (sgRNA1) | 23.47 ± 1.23[4] |

| HL60 | DHODH Knockout (sgRNA2) | 26.18 ± 0.84[4] |

| THP-1 | DHODH Knockout (sgRNA1) | 19.93 ± 1.74[4] |

| THP-1 | DHODH Knockout (sgRNA2) | 21.79 ± 1.32[4] |

Table 3: Cell Cycle Arrest Induced by hDHODH Inhibition

| Cell Line | Treatment | Effect on Cell Cycle |

| CML CD34+ | Meds433 | G2/M arrest[2] |

| K562, CML-T1 | Meds433 | G2/M arrest[2] |

| HeLa | DHODH siRNA | Increase in G2/M population from 5% to 11%[10] |

| 4T1 | DHODH Knockout | S-phase arrest[3] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Cancer cell lines

-

This compound or other inhibitors

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

-

Treat the cells with various concentrations of this compound and a vehicle control.

-

Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Cell Proliferation Assay (BrdU Assay)

This assay measures the incorporation of Bromodeoxyuridine (BrdU), a thymidine analog, into newly synthesized DNA during cell proliferation.

Materials:

-

BrdU labeling solution

-

Fixation/denaturation solution

-

Anti-BrdU antibody

-

Fluorescently labeled secondary antibody

-

Microscope or flow cytometer

Procedure:

-

Culture cells and treat with this compound as described for the MTT assay.

-

Add BrdU labeling solution to the culture medium and incubate for a period to allow for incorporation (e.g., 2-24 hours).

-

Fix the cells and denature the DNA to expose the incorporated BrdU.

-

Incubate with a primary antibody against BrdU.

-

Incubate with a fluorescently labeled secondary antibody.

-

Visualize and quantify the proliferating cells using fluorescence microscopy or flow cytometry.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol determines the distribution of cells in the different phases of the cell cycle based on their DNA content.

Materials:

-

Propidium Iodide (PI) staining solution (containing RNase)

-

70% cold ethanol

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Culture and treat cells with this compound.

-

Harvest and wash the cells with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark for 15-30 minutes at room temperature.

-

Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blotting for Signaling Proteins (p53 and c-Myc)

This technique is used to detect the levels of specific proteins in cell lysates.

Materials:

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against p53, c-Myc, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Treat cells with this compound, then lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against p53, c-Myc, and the loading control.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Caption: Experimental workflow for investigating the effects of this compound.

Caption: Signaling pathways affected by hDHODH inhibition.

Conclusion

Inhibition of hDHODH is a validated and promising strategy for anti-cancer therapy. hDHODH inhibitors, exemplified by compounds like this compound, effectively suppress cancer cell proliferation by inducing cell cycle arrest and apoptosis. These effects are mediated through the disruption of pyrimidine biosynthesis and the subsequent modulation of key signaling pathways involving p53 and c-Myc. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of hDHODH inhibitors as novel cancer therapeutics. Further research is warranted to elucidate the precise quantitative effects of this compound across a broad range of cancer types to advance its potential clinical application.

References

- 1. Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reactivation of Dihydroorotate Dehydrogenase-Driven Pyrimidine Biosynthesis Restores Tumor Growth of Respiration-Deficient Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

The Role of hDHODH Inhibitors in Inducing Differentiation in Acute Myeloid Leukemia (AML) Cells: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood, which fail to differentiate into mature blood cells. A promising therapeutic strategy for AML is "differentiation therapy," which aims to force these malignant cells to mature and consequently lose their self-renewal capacity. A key metabolic enzyme, human dihydroorotate dehydrogenase (hDHODH), has emerged as a critical target for inducing differentiation in AML cells. This technical guide provides an in-depth overview of the mechanism of action, quantitative efficacy, and experimental protocols related to hDHODH inhibitors in the context of AML treatment.

Introduction: hDHODH as a Therapeutic Target in AML

Human dihydroorotate dehydrogenase (hDHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[1][2][3] This pathway is essential for the synthesis of pyrimidine nucleotides, which are critical for DNA and RNA synthesis, as well as for the production of glycoproteins and phospholipids.[2][4]

Rapidly proliferating cells, such as cancer cells, are heavily reliant on the de novo pyrimidine synthesis pathway to meet their high demand for nucleotides.[3] AML cells, in particular, have been shown to be highly sensitive to the depletion of pyrimidine pools.[1] Inhibition of hDHODH leads to a state of "pyrimidine starvation," which, in AML cells, triggers a switch from proliferation to differentiation.[1][5] This selective pressure on AML cells, while being less toxic to normal, non-malignant cells, presents a promising therapeutic window.[1]

Mechanism of Action: From Pyrimidine Depletion to Myeloid Differentiation

The inhibition of hDHODH initiates a cascade of intracellular events that collectively overcome the differentiation blockade in AML cells. The primary mechanism is the depletion of the intracellular pyrimidine pool, which can be rescued by the addition of exogenous uridine, confirming the on-target effect of hDHODH inhibitors.[1][2]

The key downstream effects of hDHODH inhibition include:

-

Depletion of UDP-GlcNAc and Altered O-GlcNAcylation: The reduction in pyrimidine precursors leads to decreased levels of UDP-N-acetylglucosamine (UDP-GlcNAc).[6] This molecule is the substrate for O-linked N-acetylglucosamine (O-GlcNAc) transferase (OGT), an enzyme that modifies numerous intracellular proteins.

-

Destabilization of c-MYC: A critical consequence of altered O-GlcNAcylation is the destabilization and subsequent degradation of the oncoprotein c-MYC.[2][3][7] c-MYC is a key transcription factor that promotes proliferation and blocks differentiation in myeloid cells.[7] Its downregulation is a crucial step in inducing AML cell differentiation.[2][3]

-

Upregulation of p21: The reduction in c-MYC protein levels leads to the upregulation of p21, a cyclin-dependent kinase inhibitor that plays a role in cell cycle arrest.[3]

-

Induction of Myeloid Differentiation Markers: Treatment with hDHODH inhibitors leads to an increased expression of cell-surface markers associated with mature myeloid cells, such as CD11b, CD14, and CD86.[3][6][7]

The proposed signaling pathway is illustrated in the diagram below.

Caption: Signaling pathway of hDHODH inhibition in AML.

Quantitative Data: Efficacy of hDHODH Inhibitors

Several potent hDHODH inhibitors have been evaluated for their ability to induce differentiation and inhibit the growth of AML cell lines. The following tables summarize the quantitative data for selected compounds.

Table 1: In Vitro Enzymatic Inhibition of hDHODH

| Compound | IC₅₀ (nM) | Reference(s) |

| Compound 1 | 1.2 | [1] |

| Brequinar | 1.8 | [1] |

| FF1215T | 9 | [6] |

| Teriflunomide | 262 | [6] |

| Vidofludimus | 141 | [6] |

Table 2: In Vitro Efficacy in AML Cell Lines

| Compound | Cell Line | EC₅₀ for Differentiation (nM) | GI₅₀ (nM) | Reference(s) |

| Compound 1 | THP-1 | 32.8 | - | [1] |

| Brequinar | THP-1 | 265 | - | [1] |

| FF1215T | U937 | - | 90-170 | [6] |

| FF1215T | MOLM13 | - | 90-170 | [6] |

| FF1215T | HL-60 | - | 90-170 | [6] |

| FF1215T | MV4-11 | - | 90-170 | [6] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the effects of hDHODH inhibitors on AML cells.

Cell Culture

-

Cell Lines: Human AML cell lines such as THP-1, HL-60, U937, and MOLM-13 are commonly used.[3][6][7]

-

Media: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.[8]

-

Incubation: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.[8]

In Vitro hDHODH Enzyme Inhibition Assay

This assay measures the direct inhibitory effect of a compound on recombinant hDHODH.

-

Protein Expression and Purification: Recombinant human hDHODH can be expressed in E. coli and purified.[9]

-

Assay Principle: The enzymatic activity is monitored by following the reduction of a redox indicator, such as 2,6-dichlorophenolindophenol (DCPIP), in the presence of the enzyme, its substrate (dihydroorotate), and a coenzyme Q analog.[10]

-

Procedure:

-

Incubate recombinant hDHODH with varying concentrations of the test compound.

-

Initiate the reaction by adding dihydroorotate and the coenzyme Q analog.

-

Monitor the decrease in absorbance of DCPIP at 600 nm.

-

Calculate the IC₅₀ value from the dose-response curve.

-

Cell Differentiation Assay

This assay quantifies the extent of myeloid differentiation induced by the hDHODH inhibitor.

-

Principle: Differentiated myeloid cells upregulate specific cell surface markers, such as CD11b and CD14.[3][7]

-

Procedure (Flow Cytometry):

-

Seed AML cells (e.g., HL-60 or THP-1) in 6-well plates and treat with the hDHODH inhibitor for 72-96 hours.

-

Harvest the cells and wash with PBS containing 1% BSA.

-

Incubate the cells with fluorescently labeled antibodies against CD11b and CD14.

-

Analyze the cells using a flow cytometer to determine the percentage of cells expressing the differentiation markers.

-

-

Uridine Rescue: To confirm the on-target effect, a parallel experiment is conducted where cells are co-treated with the inhibitor and an excess of uridine (e.g., 100-200 µM). Uridine should rescue the cells from differentiation.[2][6]

Caption: Workflow for the cell differentiation assay.

Western Blot Analysis for Protein Expression

This method is used to detect changes in the levels of key proteins involved in the differentiation pathway.

-

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and detected using specific antibodies.

-

Procedure:

-

Treat AML cells with the hDHODH inhibitor for the desired time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against target proteins (e.g., c-MYC, p21, cleaved PARP, cleaved caspase-3).[3][7]

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the signal using a chemiluminescent substrate.

-

CRISPR/Cas9-Mediated Gene Knockout

This technique is used to validate the role of hDHODH in AML cell survival and differentiation.

-

Principle: The CRISPR/Cas9 system is used to create a double-strand break in the DHODH gene, leading to its functional knockout.

-

Procedure:

-

Design single guide RNAs (sgRNAs) targeting an early exon of the DHODH gene.[3][7]

-

Clone the sgRNAs into a lentiviral vector that also expresses Cas9.

-

Produce lentivirus and transduce AML cells.

-

Select for successfully transduced cells.

-

Confirm DHODH protein knockout by Western blot.

-

Assess the phenotype of the knockout cells (e.g., apoptosis, differentiation).[3][7]

-

In Vivo Studies

The anti-leukemic efficacy of hDHODH inhibitors has been demonstrated in mouse xenograft models of AML.

-

Model: Immunodeficient mice (e.g., NOD/SCID) are intravenously injected with human AML cells (e.g., U937 or HL-60).[6]

-

Treatment: Once the leukemia is established, mice are treated with the hDHODH inhibitor (e.g., via oral administration).[6]

-

Endpoints: The primary endpoint is overall survival. Secondary endpoints can include leukemia burden in the bone marrow and spleen, and analysis of differentiation markers in the leukemic cells.[11][12]

Conclusion and Future Directions

The inhibition of hDHODH represents a compelling and clinically relevant strategy for the treatment of AML. By inducing a state of pyrimidine starvation, hDHODH inhibitors can overcome the differentiation blockade that is a hallmark of this disease. The mechanism, which involves the downregulation of the oncoprotein c-MYC, is distinct from conventional chemotherapy, offering a potential new therapeutic option, especially for patients with refractory or relapsed AML.

Future research will likely focus on the development of next-generation hDHODH inhibitors with improved potency and pharmacokinetic properties. Additionally, combination therapies that pair hDHODH inhibitors with other anti-leukemic agents may offer synergistic effects and improve patient outcomes.[2] The continued exploration of the intricate links between cellular metabolism and cell fate decisions will undoubtedly pave the way for novel cancer therapies.

References

- 1. Targeting Acute Myelogenous Leukemia Using Potent Human Dihydroorotate Dehydrogenase Inhibitors Based on the 2-Hydroxypyrazolo[1,5-a]pyridine Scaffold: SAR of the Biphenyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting dihydroorotate dehydrogenase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. haematologica.org [haematologica.org]

- 5. Targeting Acute Myelogenous Leukemia Using Potent Human Dihydroorotate Dehydrogenase Inhibitors Based on the 2-Hydroxypyrazolo[1,5-a]pyridine Scaffold: SAR of the Aryloxyaryl Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ashpublications.org [ashpublications.org]

- 7. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells | Haematologica [haematologica.org]

- 8. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selective Cytotoxicity of Dihydroorotate Dehydrogenase Inhibitors to Human Cancer Cells Under Hypoxia and Nutrient-Deprived Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ediss.sub.uni-hamburg.de [ediss.sub.uni-hamburg.de]

- 11. Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Broad-Spectrum Antiviral Potential of hDHODH Inhibitors: A Technical Guide

A Note on hDHODH-IN-5: Publicly available scientific literature and databases contain limited to no specific information on a compound designated "this compound." Information from commercial suppliers is inconsistent, often referencing data for other compounds. Therefore, this technical guide will focus on the broader class of well-characterized human dihydroorotate dehydrogenase (hDHODH) inhibitors and their demonstrated potential as broad-spectrum antiviral agents, drawing upon published data for representative molecules.

Executive Summary

Host-targeting antivirals represent a promising strategy to combat emerging and re-emerging viral threats, offering the potential for broad-spectrum activity and a higher barrier to resistance. Human dihydroorotate dehydrogenase (hDHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, has emerged as a critical host factor for the replication of a wide range of viruses.[1][2][3] Inhibition of hDHODH depletes the intracellular pyrimidine pool, thereby impeding viral nucleic acid synthesis.[4][5] This mechanism not only directly curtails viral replication but can also stimulate the host's innate immune response and mitigate inflammatory damage.[1][2][3] This guide provides an in-depth overview of the mechanism of action, preclinical data, and experimental methodologies related to the evaluation of hDHODH inhibitors as broad-spectrum antiviral agents.

Mechanism of Action: A Tripartite Antiviral Strategy

The antiviral activity of hDHODH inhibitors stems from a multi-faceted mechanism that targets fundamental cellular processes hijacked by viruses.[1][6][7]

-

Inhibition of Viral Replication: Rapidly replicating viruses have a high demand for nucleotides to synthesize their genomes. By inhibiting hDHODH, the rate-limiting enzyme in de novo pyrimidine synthesis, these compounds starve the virus of essential building blocks (uridine and cytidine), thus halting the production of new viral RNA and DNA.[1][4] This effect can be reversed by the addition of exogenous uridine, confirming the on-target activity of these inhibitors.[8][9]

-

Stimulation of Innate Immunity: Depletion of pyrimidines can trigger a cellular stress response that leads to the upregulation of interferon-stimulated genes (ISGs).[1][2] ISGs encode for a variety of proteins with potent antiviral functions, thereby enhancing the host's ability to clear the infection.

-

Anti-inflammatory Effects: Viral infections often trigger an overexuberant inflammatory response, leading to a "cytokine storm" that can cause significant tissue damage.[4][7] By suppressing the proliferation of activated immune cells, which are highly dependent on de novo pyrimidine synthesis, hDHODH inhibitors can dampen this excessive inflammation.[7]

Below is a diagram illustrating the central role of hDHODH in pyrimidine biosynthesis and the impact of its inhibition.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective Cytotoxicity of Dihydroorotate Dehydrogenase Inhibitors to Human Cancer Cells Under Hypoxia and Nutrient-Deprived Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bionauts.jp [bionauts.jp]

- 6. Identification of Human Dihydroorotate Dehydrogenase Inhibitor by a Pharmacophore-Based Virtual Screening Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The structures of human dihydroorotate dehydrogenase with and without inhibitor reveal conformational flexibility in the inhibitor and substrate binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A DHODH inhibitor increases p53 synthesis and enhances tumor cell killing by p53 degradation blockage - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibitors of dihydroorotate dehydrogenase cooperate with molnupiravir and N4-hydroxycytidine to suppress SARS-CoV-2 replication - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: In Vitro Inhibition of Human Dihydroorotate Dehydrogenase (hDHODH) by hDHODH-IN-5

For Research Use Only.

Introduction

Human dihydroorotate dehydrogenase (hDHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway.[1][2] This pathway is essential for the synthesis of pyrimidine nucleotides, which are critical for DNA and RNA replication, and cellular proliferation.[1] Consequently, hDHODH has emerged as a significant therapeutic target for the treatment of autoimmune diseases, cancer, and viral infections.[1][3] hDHODH-IN-5 is a novel small molecule inhibitor of hDHODH. This application note provides a detailed protocol for determining the in vitro enzyme inhibition potency of this compound and other test compounds against recombinant human DHODH. Two common methods are described: a colorimetric assay using 2,6-dichloroindophenol (DCIP) and a fluorescence-based assay using resazurin.

Signaling Pathway: De Novo Pyrimidine Biosynthesis

The diagram below illustrates the central role of hDHODH in the de novo pyrimidine biosynthesis pathway.

Caption: The de novo pyrimidine biosynthesis pathway, highlighting the role of hDHODH.

Data Presentation: In Vitro hDHODH Inhibition

The inhibitory activity of this compound was compared to known hDHODH inhibitors, Brequinar and Teriflunomide. The half-maximal inhibitory concentration (IC50) values were determined using the colorimetric DCIP reduction assay. The data presented for this compound is illustrative and representative of a potent inhibitor.

| Compound | IC50 (nM) |

| This compound | 5.2 |

| Brequinar | 4.5 |

| Teriflunomide | 411 |

Experimental Protocols

Two common protocols for assessing hDHODH inhibition are provided below.

Protocol 1: Colorimetric DCIP Reduction Assay

This assay measures the decrease in absorbance at 600-650 nm as DCIP is reduced by the enzymatic activity of hDHODH.[3][4]

Materials and Reagents:

-

Recombinant Human DHODH (hDHODH)

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100

-

L-Dihydroorotic acid (DHO)

-

2,6-dichloroindophenol (DCIP)

-

Coenzyme Q10 (CoQ10)

-

This compound and other test compounds

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Stock Solutions:

-

hDHODH: Prepare a working stock in Assay Buffer.

-

DHO: Prepare a 10 mM stock solution in DMSO.

-

DCIP: Prepare a 2.5 mM stock solution in Assay Buffer.

-

CoQ10: Prepare a 10 mM stock solution in DMSO.

-

Test Compounds: Prepare a 10 mM stock solution in DMSO and perform serial dilutions.

-

-

Assay Setup:

-

Add 2 µL of serially diluted test compounds or DMSO (vehicle control) to the wells of a 96-well plate.

-

Add 178 µL of diluted hDHODH enzyme to each well.

-

Incubate the plate at 25°C for 30 minutes to allow for compound binding.

-

-

Initiate Reaction:

-

Prepare a reaction mixture containing DHO, DCIP, and CoQ10 in Assay Buffer to achieve final concentrations of 500 µM DHO, 200 µM DCIP, and 100 µM CoQ10.

-

Add 20 µL of the reaction mixture to each well to start the reaction.

-

-

Data Acquisition:

-

Immediately measure the decrease in absorbance at 650 nm in kinetic mode for 10-15 minutes at 25°C.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance) for each concentration.

-

Normalize the velocities against the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol 2: Fluorescence-Based Resazurin Assay

This high-throughput assay measures the fluorescence of resorufin, which is produced by the reduction of non-fluorescent resazurin coupled to hDHODH activity.[5]

Materials and Reagents:

-

Recombinant Human DHODH (hDHODH)

-

Assay Buffer: 100 mM HEPES (pH 7.5), 150 mM NaCl, 10% glycerol, 0.05% Triton X-100

-

L-Dihydroorotic acid (DHO)

-

Resazurin

-

Flavin mononucleotide (FMN)

-

This compound and other test compounds

-

Dimethyl sulfoxide (DMSO)

-

384-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Stock Solutions:

-

hDHODH: Prepare a working stock in Assay Buffer.

-

DHO: Prepare a 10 mM stock solution in DMSO.

-

Resazurin: Prepare a 1 mM stock solution in DMSO.

-

FMN: Prepare a 100 µM stock solution in Assay Buffer.

-

Test Compounds: Prepare a 10 mM stock solution in DMSO and perform serial dilutions.

-

-

Assay Setup:

-

Add 0.5 µL of serially diluted test compounds or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 20 µL of hDHODH enzyme solution containing FMN (final concentration 0.1 µM) to each well.

-

Incubate the plate at room temperature for 15 minutes.

-

-

Initiate Reaction:

-

Prepare a reaction mixture of DHO and resazurin in Assay Buffer to achieve final concentrations of 25 µM DHO and 60 µM resazurin.

-

Add 5 µL of the reaction mixture to each well.

-

-

Data Acquisition:

-

Incubate the plate at room temperature for 30-60 minutes, protected from light.

-

Measure the fluorescence intensity with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration relative to the DMSO control.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

-

Experimental Workflow

The following diagram outlines the general workflow for the in vitro hDHODH enzyme inhibition assay.

References

- 1. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A high-throughput fluorescence-based assay for Plasmodium dihydroorotate dehydrogenase inhibitor screening - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for hDHODH-IN-5 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

hDHODH-IN-5 is a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is essential for the synthesis of DNA and RNA, and its upregulation is a hallmark of rapidly proliferating cells, including cancer cells and activated lymphocytes. By targeting hDHODH, this compound disrupts the supply of pyrimidines, leading to the inhibition of cell proliferation, cell cycle arrest, and induction of apoptosis. These characteristics make this compound a valuable tool for research in oncology, immunology, and virology.

These application notes provide detailed protocols for utilizing this compound in various cell culture experiments to investigate its biological effects.

Mechanism of Action

This compound belongs to a class of 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidine derivatives that selectively inhibit the enzymatic activity of hDHODH.[1][2] The enzyme catalyzes the oxidation of dihydroorotate to orotate, a critical step in the de novo synthesis of uridine monophosphate (UMP), a precursor for all pyrimidine nucleotides. Inhibition of hDHODH leads to the depletion of the intracellular pyrimidine pool, which in turn hampers DNA and RNA synthesis, ultimately leading to cell cycle arrest and apoptosis. The on-target effect of this compound can be confirmed by a rescue experiment, where the addition of exogenous uridine bypasses the enzymatic block and restores cell viability.

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound. It is important to note that the cellular activity (e.g., IC50 in cancer cell lines) of this compound is not yet widely published. The provided enzymatic and antiviral data can be used as a starting point for determining appropriate concentrations in your cell-based assays.

| Parameter | Value | Species/System | Reference |

| pIC50 | 7.8 | Recombinant human DHODH | [3] |

| IC50 | ~15.8 nM | Recombinant human DHODH | Calculated from pIC50 |

| IC50 | 0.91 µM | Human DHODH | [4] |

| pMIC50 | 8.8 | Measles virus replication | [3] |

| MIC50 | ~1.58 nM | Measles virus replication | Calculated from pMIC50 |

Note: The discrepancy in the IC50 values may be due to different assay conditions. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental setup.

Experimental Protocols

Preparation of this compound Stock Solution

This compound is soluble in dimethyl sulfoxide (DMSO).

-